Ful-Glo

Description

Structure

3D Structure of Parent

Properties

CAS No. |

41935-48-2 |

|---|---|

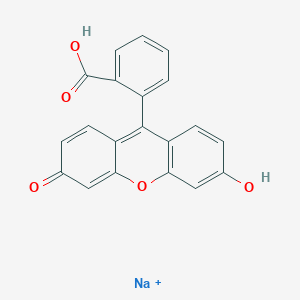

Molecular Formula |

C20H12NaO5+ |

Molecular Weight |

355.3 g/mol |

IUPAC Name |

sodium;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H12O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,(H,23,24);/q;+1 |

InChI Key |

BVBBXLSCRWJFHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Na+] |

Synonyms |

C.I. 45350 Colircusi Fluoresceina D and C Yellow No. 7 D and C Yellow No. 8 Diofluor Dipotassium Salt, Fluorescein Disodium Fluorescein Disodium Salt, Fluorescein Fluor I Strip A.T. Fluor-I-Strip A.T. Fluorescéine sodique Faure Fluorescein Fluorescein Dipotassium Salt Fluorescein Disodium Salt Fluorescein Monosodium Salt Fluorescein Sodium Fluorescein Sodium, Minims Fluorescein, Disodium Fluorescein, Sodium Fluoresceina, Colircusi Fluoresceine, Minims Fluorescite Fluorets Ful Glo Ful-Glo Funduscein Minims Fluorescein Sodium Minims Fluoresceine Minims Stains Monosodium Salt, Fluorescein Optifluor Diba Sodium Fluorescein Sodium, Fluorescein Uranine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Fluorescein Sodium on the Corneal Epithelium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium fluorescein, a synthetic organic dye, has been a cornerstone in ophthalmic diagnostics for over a century. Its application in evaluating the integrity of the corneal epithelium is fundamental to the diagnosis and management of a spectrum of ocular surface diseases. Traditionally, the appearance of corneal staining was attributed to the pooling of the dye in epithelial defects, ingress through compromised intercellular junctions, or uptake by necrotic cells.[1] However, contemporary research has elucidated a more nuanced mechanism involving the active uptake of fluorescein by living, albeit compromised, epithelial cells. This guide provides a comprehensive technical overview of the current understanding of fluorescein sodium's interaction with the corneal epithelium, with a focus on cellular uptake mechanisms, the role of tight junctions, and quantitative measures of epithelial barrier function.

The Cellular Mechanism of Fluorescein Staining

Recent evidence from advanced imaging and cytological techniques has shifted the paradigm of understanding fluorescein staining. It is now understood that punctate corneal staining is not merely a passive process but involves intracellular accumulation of the dye.

Key Findings:

-

Intracellular Localization: Confocal microscopy and impression cytology studies have demonstrated that fluorescein dye is primarily localized within the cytoplasm of individual superficial corneal epithelial cells.[1][2] The staining is not predominantly intercellular, nor is it confined to dead or desquamating cells.[1]

-

Cellular Health Status: The intensity of fluorescein uptake is correlated with the physiological state of the epithelial cells.

-

Healthy Cells: Intact, healthy epithelial cells exhibit minimal uptake of fluorescein.[3]

-

Apoptotic Cells: Cells in the process of apoptosis show the most significant hyperfluorescence.[3][4] This has led to the proposition that fluorescein can act as a marker for apoptotic cells on the ocular surface.[4]

-

Necrotic Cells: Dead cells, conversely, show very low levels of fluorescence, often indistinguishable from background levels.[3]

-

-

Active Uptake Mechanism: The cellular uptake of fluorescein is not a simple diffusion process. It is an active, energy-dependent mechanism. Studies have shown that this uptake is dynamin-dependent, suggesting a role for endocytosis in the internalization of the dye.[1] The use of dynamin inhibitors, such as dynasore, has been shown to reduce fluorescein uptake by corneal epithelial cells.[1]

The Role of the Epithelial Barrier and Tight Junctions

The corneal epithelium forms a formidable barrier, regulating the passage of substances onto the cornea. This barrier function is critically dependent on the integrity of tight junctions between the superficial epithelial cells.

-

Intact Barrier: In a healthy cornea, the tight junctions effectively prevent the paracellular (between cells) passage of hydrophilic molecules like fluorescein.[5]

-

Compromised Barrier: When the epithelial barrier is compromised, either through mechanical injury (e.g., abrasion) or pathological processes, the integrity of the tight junctions is lost.[6] This allows fluorescein to penetrate the paracellular spaces and reach the underlying stroma, resulting in diffuse staining of the affected area.[6]

Quantitative Analysis of Corneal Epithelial Barrier Function

The integrity of the corneal epithelial barrier can be quantified using several methods. These are crucial for assessing the impact of ophthalmic drugs, preservatives, and environmental stressors on the ocular surface.

Transepithelial Electrical Resistance (TEER)

TEER is a measure of the electrical resistance across a cellular monolayer and is a sensitive indicator of the integrity of tight junctions.[7][8] A decrease in TEER signifies a disruption of the epithelial barrier.

| Agent | Concentration | Effect on TEER | Cell Type/Model | Source |

| Benzalkonium Chloride (BAK) | 0.02% | Rapid decrease to <40% of control within 1 hour. | Primary Human Corneal Epithelial Cells (HCECs) | [9][10] |

| Benzalkonium Chloride (BAK) | 0.002% | Slower reduction to ~65% of maximum in the first hour. | Primary Human Corneal Epithelial Cells (HCECs) | [9][10] |

| Benzalkonium Chloride (BAK) | 0.00025% | 37% decrease in resistance by 72 hours. | Primary Human Corneal Epithelial Cells (HCECs) | [9] |

| Benzalkonium Chloride (BAK) | ≤ 0.00005% | No significant effect. | Primary Human Corneal Epithelial Cells (HCECs) | [9] |

| Trometamol, Boric Acid, EDTA (TBE) | Not specified | Earlier recovery of TEER compared to BAK. | Human Corneal Epithelial Cell Line (HCE-T) | [11] |

Corneal Permeability to Fluorescein

The permeability of the corneal epithelium to fluorescein can be quantified by the permeability coefficient (Pdc or Papp). An increase in this coefficient indicates a compromised barrier function.

| Agent/Condition | Permeability Coefficient (Pdc/Papp) | Fold Increase vs. Control | Model | Source |

| Healthy Human Cornea | 0.54 ± 0.54 nm/sec (Pdc) | - | In vivo (human) | [12] |

| Benzalkonium Chloride (BAK) | - | 9.24 to 99.28 | Ex vivo (rabbit cornea) | |

| Polyquad | - | 0 to 4 | Ex vivo (rabbit cornea) | |

| Thimerosal | - | 0 to 4 | Ex vivo (rabbit cornea) | |

| Benzalkonium Chloride (BAK) | - | >2 | Ex vivo (rabbit cornea) | [13] |

| Chlorhexidine Digluconate | - | 4 (at 0.05%) | Ex vivo (rabbit cornea) | [13] |

Experimental Protocols

Impression Cytology for Cellular Localization of Fluorescein

This technique allows for the collection and analysis of superficial corneal epithelial cells.

Workflow for Impression Cytology

Caption: Workflow for impression cytology to analyze fluorescein uptake.

Detailed Methodology:

-

Fluorescein Instillation: Instill a drop of 2% sodium fluorescein solution onto the ocular surface.

-

Membrane Application: A polytetrafluoroethylene (PTFE) membrane is gently pressed onto the area of interest on the cornea for 3-5 seconds.[2][14]

-

Cell Collection: The membrane is carefully lifted, removing the superficial layers of the corneal epithelium.

-

Fixation and Staining: The membrane with the collected cells is air-dried for fixation.[14] For further analysis, counterstaining with nuclear dyes like DAPI or propidium iodide can be performed.[2]

-

Microscopy: The membrane is then examined using confocal laser scanning microscopy to visualize the localization of fluorescein within the collected cells.[2][14]

In Vitro Corneal Permeability Assay

This assay is used to quantify the barrier function of a corneal epithelial cell model.

Workflow for In Vitro Permeability Assay

Caption: Workflow for determining in vitro corneal permeability.

Detailed Methodology:

-

Cell Culture: Human corneal epithelial cells (e.g., HCE-T cell line) are seeded onto permeable filter inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.[15]

-

Barrier Function Confirmation: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Measurement:

-

The culture medium in the apical (upper) chamber is replaced with a solution containing a known concentration of sodium fluorescein.

-

The basolateral (lower) chamber contains a fluorescein-free medium.

-

The cells are incubated at 37°C.

-

At specific time points, aliquots are taken from the basolateral chamber, and the concentration of fluorescein that has permeated the cell layer is measured using a fluorometer.

-

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of fluorescein across the monolayer (μg/s).

-

A is the surface area of the permeable membrane (cm²).

-

C0 is the initial concentration of fluorescein in the apical chamber (μg/cm³).

-

Transepithelial Electrical Resistance (TEER) Measurement

This non-invasive method provides a real-time assessment of tight junction integrity.

Workflow for TEER Measurement

Caption: Workflow for measuring transepithelial electrical resistance.

Detailed Methodology:

-

Cell Culture: Corneal epithelial cells are cultured on permeable supports as described for the permeability assay.

-

Measurement:

-

An epithelial volt-ohm meter with a "chopstick" electrode pair is used.

-

The electrodes are placed with one in the apical chamber and the other in the basolateral chamber.

-

The instrument applies a small, known alternating current across the cell monolayer and measures the resulting voltage drop to calculate the resistance in ohms (Ω).

-

-

Calculation:

-

The resistance of a blank filter without cells is subtracted from the measured resistance of the cell monolayer.

-

This value is then multiplied by the surface area of the filter to give the TEER in Ω·cm².

-

Signaling Pathways in Fluorescein Uptake

The cellular uptake of fluorescein by corneal epithelial cells is an active process mediated by dynamin-dependent endocytosis.[1] While the specific signaling cascade for fluorescein has not been fully elucidated, a general model of dynamin-dependent endocytosis can be depicted.

Dynamin-Dependent Endocytosis Pathway

Caption: Generalized pathway of dynamin-dependent endocytosis for fluorescein uptake.

This pathway involves the binding of fluorescein to the cell surface, leading to the formation of an invagination. The GTPase dynamin is recruited to the neck of this invagination and, through GTP hydrolysis, facilitates the pinching off of the vesicle into the cytoplasm. This results in the accumulation of fluorescein within the cell, leading to the observed hyperfluorescence.

Conclusion

The mechanism of fluorescein sodium staining of the corneal epithelium is more complex than historically appreciated. It involves a transition from a passive view of pooling in defects to an active, dynamin-dependent cellular uptake, particularly by apoptotic cells. The integrity of the epithelial tight junctions remains a critical determinant of the paracellular pathway of fluorescein penetration. Quantitative measures such as TEER and fluorescein permeability are invaluable tools for assessing the impact of various substances on corneal barrier function. A thorough understanding of these mechanisms is essential for the accurate interpretation of clinical observations and for the development of safe and effective ophthalmic therapeutics.

References

- 1. Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescein Punctate Staining Traced to Superficial Corneal Epithelial Cells by Impression Cytology and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescein staining and physiological state of corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corneal epithelial permeability to fluorescein in humans by a multi-drop method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. wpiinc.com [wpiinc.com]

- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tvst.arvojournals.org [tvst.arvojournals.org]

- 10. Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. scispace.com [scispace.com]

- 15. Development of a human corneal epithelium model utilizing a collagen vitrigel membrane and the changes of its barrier function induced by exposing eye irritant chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of Fluorescein Staining in Ocular Surface Diagnostics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein sodium, a synthetic organic dye, is a cornerstone of ocular surface diagnostics. Its utility lies in its fluorescent properties and its inability to penetrate the healthy ocular surface epithelium. This allows for the clear demarcation and visualization of epithelial defects, assessment of tear film stability, and evaluation of the nasolacrimal drainage system. This technical guide provides a comprehensive overview of the core principles of fluorescein staining, including its mechanism of action, detailed experimental protocols for clinical and research applications, and a summary of quantitative data for diagnostic interpretation. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical visualizations for researchers, scientists, and drug development professionals.

Core Principles of Fluorescein Staining

Fluorescein is an orange-red, water-soluble dye that, when excited by blue light (peak absorption ~490 nm), emits a bright green fluorescence (peak emission ~530 nm).[1] The fundamental principle of its diagnostic use on the ocular surface is based on the integrity of the corneal and conjunctival epithelium.

A healthy, intact epithelium forms a barrier with tight junctions between cells, preventing the penetration of the fluorescein molecule.[2][3] Therefore, in a healthy eye, the dye remains within the tear film. When the epithelial integrity is compromised, fluorescein can penetrate the intercellular spaces or pool in areas of epithelial cell loss, highlighting the pathology.[3][4]

The primary mechanisms of fluorescein staining on the ocular surface include:

-

Epithelial Defects: Fluorescein stains areas where epithelial cells are damaged or absent, such as in corneal abrasions or punctate epithelial erosions.[5][6] The dye pools in these defects, appearing as distinct green areas under cobalt blue illumination.[4]

-

Disruption of Intercellular Junctions: In conditions like dry eye disease, the tight junctions between epithelial cells can be compromised, allowing fluorescein to penetrate the intercellular spaces.[1][3]

-

Tear Film Instability: Fluorescein acts as a contrast agent to visualize the tear film. The Tear Film Break-Up Time (TFBUT) test relies on observing the formation of dry spots (dark areas) in the fluorescent tear film as it becomes unstable.[7][8]

Caption: Mechanism of Fluorescein Staining on the Ocular Surface.

Experimental Protocols

Standardized protocols are crucial for reproducible and comparable results in both clinical practice and research.

Corneal and Conjunctival Staining

Objective: To assess the integrity of the corneal and conjunctival epithelium.

Methodology:

-

Preparation: Moisten a sterile, single-use fluorescein strip with a drop of sterile, preservative-free saline.[1] Shake off any excess saline to avoid over-saturation.

-

Instillation: Gently pull down the lower eyelid and apply the moistened tip of the strip to the inferior palpebral conjunctiva, avoiding contact with the cornea.[4][9]

-

Distribution: Instruct the patient to blink several times to distribute the fluorescein evenly across the ocular surface.[9]

-

Observation: After 1-3 minutes, examine the ocular surface using a slit-lamp biomicroscope with a cobalt blue filter.[10] A yellow Wratten #12 filter can be used to enhance the visibility of the staining.

-

Grading: Grade the staining using a standardized scale such as the Oxford Scheme or the National Eye Institute (NEI) scale.[11][12]

Caption: Experimental Workflow for Corneal and Conjunctival Staining.

Tear Film Break-Up Time (TFBUT)

Objective: To assess the stability of the tear film.

Methodology:

-

Dye Instillation: Instill fluorescein as described in the corneal staining protocol.

-

Patient Instruction: Ask the patient to blink once or twice and then to keep their eyes open and avoid blinking.[7]

-

Observation: Using the slit lamp with a broad cobalt blue beam, observe the tear film for the appearance of the first dry spot (a dark area).[8]

-

Timing: Start a stopwatch immediately after the last complete blink and stop it at the appearance of the first dry spot.[7]

-

Recording: Record the time in seconds. A TFBUT of less than 10 seconds is generally considered abnormal.[7][8]

Data Presentation and Interpretation

Quantitative data from fluorescein staining is typically recorded using standardized grading scales.

Table 1: Standardized Grading Scales for Corneal Staining

| Grading Scale | Description | Scoring Range |

| Oxford Scheme | Compares the patient's staining pattern to a series of panels with increasing density of punctate dots.[11][13] | 0 (absent) to 5 (severe) in six grades.[11] |

| National Eye Institute (NEI) Scale | Divides the cornea into five zones (central, superior, temporal, nasal, and inferior).[12][14] Each zone is graded for staining severity. | 0 to 3 for each zone, with a maximum total score of 15.[12] |

Table 2: Interpretation of Quantitative Fluorescein Staining Data

| Parameter | Normal Value | Abnormal Value | Clinical Significance |

| Corneal Fluorescein Staining (Oxford Scheme) | Grade 0 | Grade > 0 | Indicates epithelial disruption. Higher grades suggest more severe ocular surface disease. |

| Corneal Fluorescein Staining (NEI Scale) | Total Score of 0 | Total Score > 0 | Indicates epithelial disruption. An improvement of ≥ 3 grades is considered clinically meaningful.[15] |

| Tear Film Break-Up Time (TFBUT) | ≥ 10 seconds[7][8] | < 10 seconds[7][8] | Suggests tear film instability, a hallmark of evaporative dry eye disease. |

Signaling Pathways and Logical Relationships

The process of fluorescein staining in ocular surface diagnostics can be visualized as a logical workflow from clinical presentation to diagnosis.

Caption: Logical Relationship in Ocular Surface Diagnostics using Fluorescein.

Conclusion

Fluorescein staining is a simple, yet powerful, diagnostic tool in ophthalmology. A thorough understanding of its underlying principles, adherence to standardized experimental protocols, and accurate interpretation of quantitative data are essential for its effective use in clinical practice, research, and the development of new therapies for ocular surface diseases. The visualization of these principles and workflows through diagrams can further enhance comprehension and application in a professional setting.

References

- 1. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moran CORE | Fluorescein [morancore.utah.edu]

- 3. reviewofoptometry.com [reviewofoptometry.com]

- 4. Fluorescein Staining Of The Cornea [ophthalmologytraining.com]

- 5. Reveal Dry Eye: Ocular Surface Staining & Evaluation [oasismedcenter.com]

- 6. macsenlab.com [macsenlab.com]

- 7. Tear break-up time - Wikipedia [en.wikipedia.org]

- 8. Atlas Entry - Tear breakup time (TBUT) [webeye.ophth.uiowa.edu]

- 9. droracle.ai [droracle.ai]

- 10. reviewofcontactlenses.com [reviewofcontactlenses.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Reliability of 4 Clinical Grading Systems for Corneal Staining | Ento Key [entokey.com]

- 13. Grading of corneal and conjunctival staining in the context of other dry eye tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reviewofoptometry.com [reviewofoptometry.com]

Visualizing Corneal Epithelial Integrity: A Technical Guide to Ful-Glo (Fluorescein Sodium) Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Ful-Glo (fluorescein sodium) in the visualization and assessment of corneal epithelial defects. We delve into the underlying mechanisms, provide detailed experimental protocols for both clinical and preclinical applications, and present quantitative data to support its utility in ophthalmic research and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a sterile ophthalmic strip impregnated with 0.6mg of fluorescein sodium, a fluorescent dye crucial for identifying defects in the ocular surface.[1][2] The principle behind its diagnostic efficacy lies in its hydrophilic nature and the barrier function of the healthy corneal epithelium.

The intact corneal epithelium, with its lipid-rich cell membranes and tight intercellular junctions, effectively prevents the penetration of water-soluble fluorescein.[3][4] However, in the presence of epithelial defects—such as abrasions, ulcers, or areas of cell loss—the underlying hydrophilic stroma is exposed.[3][4] When this compound is applied, the fluorescein dye readily enters and stains these compromised areas.[4][5]

Upon excitation with a cobalt blue light (wavelength 465-490 nm), the stained regions fluoresce, emitting a bright green light (wavelength 520-530 nm).[6] This stark contrast allows for the clear visualization and documentation of otherwise invisible epithelial defects.[6][7] Historically, the mechanisms of this staining have been attributed to three main possibilities: the pooling of the dye in areas where cells have been shed, the ingress of the dye around cells due to the loss of tight junctions, or staining of dead or dying (desquamating) cells.[8]

Quantitative Analysis of Corneal Staining

The assessment of corneal fluorescein staining has evolved from subjective grading to more objective, quantitative methods. These advancements are critical for reducing inter-observer variability and providing more precise endpoints in clinical trials.

Several grading scales are commonly used in clinical practice and research to standardize the assessment of corneal staining, including the National Eye Institute (NEI)/Industry Workshop grading scale, the Oxford scale, and the van Bijsterveld scale.[9] To further enhance objectivity, computer-assisted methods have been developed to quantify the stained area.

Below are tables summarizing quantitative data from studies that have developed and validated objective measures of corneal fluorescein staining.

| Parameter | Correlation with Oxford Scale (Rs) | Correlation with NEI Scale (Rs) | Inter-observer Reliability (ICC) | Source |

| Corneal Staining Index (CSI) | 0.823 (p < 0.001) | 0.773 (p < 0.001) | 0.988 | [10] |

Table 1: Correlation and reliability of the automated Corneal Staining Index (CSI) with subjective grading scales.

| Staining Pattern Classification | Mean Area of Staining Spots (pixel² ± SD) | Source |

| Micropunctate | 191.4 ± 143.5 | [10] |

| Macropunctate | 295.2 ± 201.7 | [10] |

| Coalescent | 683.5 ± 407.5 | [10] |

| Patch | 730.0 ± 722.5 | [10] |

Table 2: Quantitative analysis of different corneal fluorescein staining patterns.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following sections provide protocols for the use of this compound in both clinical and preclinical settings.

Clinical Protocol for Human Subjects

This protocol is intended for the evaluation of corneal epithelial defects in a clinical research setting.

Materials:

-

This compound (0.6mg fluorescein sodium) ophthalmic strips

-

Sterile, preservative-free saline

-

Slit-lamp biomicroscope with a cobalt blue filter and a yellow barrier filter (Wratten #12 or equivalent)

-

Imaging system compatible with the slit-lamp

Procedure:

-

Patient Preparation: Explain the procedure to the patient and ensure they are seated comfortably at the slit-lamp.

-

Dye Instillation:

-

Moisten the tip of a this compound strip with a single drop of sterile saline.[3][7]

-

Gently pull down the lower eyelid and apply the moistened strip to the inferior conjunctival sac, avoiding direct contact with the cornea.[4][7]

-

Ask the patient to blink several times to distribute the dye across the ocular surface.[7]

-

-

Observation and Imaging:

-

Wait for a standardized period, typically 1 to 3 minutes, to allow for optimal dye distribution and to minimize quenching effects.[11]

-

Dim the ambient lighting.

-

Examine the cornea under the slit-lamp using the cobalt blue light and a yellow barrier filter to enhance the fluorescence.

-

Acquire images of the cornea, ensuring consistent magnification, illumination angle, and intensity for all subjects and time points.[10]

-

-

Data Analysis:

-

The captured images can be graded using a standardized scale (e.g., NEI, Oxford).

-

For quantitative analysis, image analysis software (e.g., ImageJ) can be used to calculate the total stained area or the Corneal Staining Index (CSI).[5]

-

Preclinical Protocol for Animal Models (e.g., Murine)

This protocol is adapted for in vivo studies of corneal wound healing in animal models.

Materials:

-

Fluorescein sodium powder

-

Phosphate-buffered saline (PBS)

-

Sterile 0.22 µm filter

-

Anesthetic agents (as per approved animal protocol)

-

Ocular burr or other method for inducing epithelial defects

-

Cobalt blue light source (e.g., penlight)

-

Microscope with a camera and appropriate filters

Procedure:

-

Preparation of Fluorescein Solution:

-

Animal Preparation and Defect Creation:

-

Anesthetize the animal according to the approved institutional protocol.

-

Create a corneal epithelial defect using a standardized method, such as an ocular burr, to ensure reproducibility.[12]

-

-

Dye Instillation and Imaging:

-

Instill one drop of the fluorescein solution onto the cornea.

-

After a brief period, gently wash the eye with PBS or saline to remove excess fluorescein and reduce background fluorescence.[12][13]

-

Illuminate the eye with a cobalt blue light source.

-

Capture images of the cornea at specified time points post-injury to monitor the healing process. The abraded area will fluoresce bright green.[12]

-

-

Data Analysis:

-

The area of the fluorescein-stained defect can be measured using image analysis software.

-

The rate of re-epithelialization can be calculated by tracking the reduction in the stained area over time.

-

Visualizing Workflows and Mechanisms

To further clarify the processes described, the following diagrams have been generated using Graphviz.

Caption: A flowchart of the experimental workflow for using this compound.

Caption: The mechanism of this compound staining and visualization.

Conclusion

This compound remains an indispensable tool in ophthalmic research and drug development for the visualization of corneal epithelial defects. Its straightforward mechanism of action, coupled with the development of standardized protocols and quantitative analysis techniques, allows for the reliable and reproducible assessment of ocular surface integrity. The methodologies and data presented in this guide provide a comprehensive resource for scientists and researchers aiming to incorporate this vital diagnostic technique into their studies.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Utilizing Corneal Fluorescein and Conjunctival Lissamine Green Staining Combined with in vivo Confocal Microscopy for Grading the Severity of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eyevet.ie [eyevet.ie]

- 4. Fluorescein Staining Of The Cornea [ophthalmologytraining.com]

- 5. Assessment of Corneal Fluorescein Staining in Different Dry Eye Subtypes Using Digital Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLUORESCEIN STAIN – Canin - Glencoe Animal Hospital [glencoeanimalhospital.com]

- 7. droracle.ai [droracle.ai]

- 8. Fluorescein CorneoGraphy (FCG): Use of a Repurposed Fluorescein Imaging Technique to Objectively Standardize Corneal Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. tvst.arvojournals.org [tvst.arvojournals.org]

- 11. fortrea.com [fortrea.com]

- 12. Corneal Epithelial Abrasion with Ocular Burr As a Model for Cornea Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Corneal Epithelial Abrasion with Ocular Burr As a Model for Cornea Wound Healing [jove.com]

A Technical Guide to the Historical Applications of Fluorescein in Ophthalmic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since its synthesis by Adolf von Baeyer in 1871, the organic dye fluorescein has been an indispensable tool in ophthalmology.[1] Its remarkable fluorescent properties, coupled with its general safety, have allowed researchers and clinicians to visualize and quantify ocular structures and physiological processes in unprecedented detail. This technical guide provides an in-depth exploration of the historical applications of fluorescein in ophthalmic research, focusing on the foundational experimental protocols and the quantitative data that underpinned these pioneering studies.

Corneal Staining and Epithelial Integrity Assessment

The earliest application of fluorescein in ophthalmology was in the assessment of the corneal epithelium. In 1882, the Swiss ophthalmologist Ernst Pflüger discovered that fluorescein solution could be used to detect defects in the corneal surface.[1][2] This simple yet revolutionary technique laid the groundwork for the routine clinical assessment of corneal abrasions, ulcers, and other epithelial disruptions.

Historical Experimental Protocol: Pflüger's Corneal Staining (c. 1882)

Objective: To visualize defects in the corneal epithelium of a rabbit eye.

Materials:

-

A solution of sodium fluorescein.

-

A method for applying the solution to the eye (e.g., a dropper or fine brush).

-

A light source for observation.

Methodology:

-

A solution of fluorescein was instilled into the conjunctival sac of a rabbit's eye.

-

After a short period to allow for distribution of the dye, the excess was rinsed away with a gentle stream of saline solution.

-

The cornea was then observed under natural or artificial light. Areas where the protective epithelial layer was compromised would absorb the fluorescein and appear as a distinct green stain, while the intact, healthy epithelium would remain unstained.[2]

This foundational technique demonstrated that fluorescein does not penetrate the intact corneal epithelium but readily stains the underlying stroma when the epithelial barrier is breached.[3][4]

Fluorescein Angiography of the Retina

Arguably the most transformative application of fluorescein in ophthalmology was the development of fluorescein angiography (FA). In 1961, two medical students, Harold Novotny and David Alvis, published their groundbreaking method for photographing the retinal circulation after an intravenous injection of fluorescein.[5][6][7][8] This technique provided a dynamic view of blood flow through the retinal and choroidal vessels, revolutionizing the diagnosis and understanding of a wide range of retinal vascular diseases.

Historical Experimental Protocol: Novotny and Alvis's Fluorescein Angiography (1961)

Objective: To photograph the passage of fluorescein through the retinal circulation in a human subject.

Materials:

-

5 mL of a 5% solution of sodium fluorescein.[4]

-

A Zeiss fundus camera.

-

A blue excitation filter (Kodak Wratten 47).[4]

-

A green barrier filter (Kodak Wratten 58).[4]

-

High-speed black and white photographic film.

-

A method for intravenous injection (syringe, needle).

Methodology:

-

Control photographs of the fundus were taken prior to dye injection.

-

5 mL of a 5% sodium fluorescein solution was injected rapidly into the subject's antecubital vein.[4]

-

Immediately following the injection, a rapid sequence of photographs of the retina was initiated using the fundus camera equipped with the excitation and barrier filters.

-

The blue excitation filter narrowed the spectral output of the flash to excite the fluorescein molecules in the retinal blood vessels.

-

The green barrier filter allowed only the emitted fluorescent light to reach the film, thereby creating a high-contrast image of the fluorescing blood vessels.

-

Photographs were taken at regular intervals to capture the different phases of retinal and choroidal filling.[9]

Quantitative Data: Early Fluorescein Angiography Circulation Times

The pioneering work of Novotny and Alvis and subsequent researchers established normative values for the different phases of retinal circulation as observed with fluorescein angiography.

| Phase | Time After Injection (Approximate) | Description |

| Choroidal (Pre-arterial) Phase | 10-12 seconds | Patchy, diffuse fluorescence as the choroidal vessels fill. A cilioretinal artery, if present, will also fill during this phase.[10][11] |

| Arterial Phase | 1-2 seconds after choroidal phase | The retinal arteries fill with fluorescein. |

| Arteriovenous Phase | Begins as arteries fill | The retinal capillaries and then the veins begin to fill. Laminar flow (bright vessel walls with a dark central column) is often observed in the veins.[12] |

| Venous Phase | Complete by 30 seconds | The retinal veins are completely filled with fluorescein. |

| Late (Recirculation) Phase | 7-15 minutes | The fluorescence in the retinal vessels fades as the dye is cleared from the bloodstream.[11] |

Note: These times are approximate and can vary based on the patient's circulatory status.

Diagram: Experimental Workflow of Early Fluorescein Angiography

Applanation Tonometry

The accurate measurement of intraocular pressure (IOP) is crucial in the diagnosis and management of glaucoma. Goldmann applanation tonometry, introduced in the 1950s, became the gold standard for IOP measurement. The use of fluorescein is integral to this technique, as it allows for the precise visualization of the applanated area of the cornea.

Historical Experimental Protocol: Goldmann Applanation Tonometry with Fluorescein

Objective: To accurately measure intraocular pressure.

Materials:

-

Goldmann applanation tonometer mounted on a slit lamp.

-

Topical anesthetic.

-

Fluorescein sodium, typically from a sterile impregnated paper strip.

-

Cobalt blue filter for the slit lamp.

Methodology:

-

A drop of topical anesthetic was instilled into the patient's eye.

-

A sterile fluorescein strip was moistened with a drop of saline or anesthetic and gently touched to the inferior cul-de-sac of the eye.

-

The patient was instructed to blink to distribute the fluorescein evenly across the cornea.

-

The patient was positioned at the slit lamp, and the tonometer prism, illuminated by the cobalt blue light, was brought into contact with the central cornea.

-

Upon contact, the fluorescein-stained tear film forms two semi-circular mires, which are viewed through the tonometer.

-

The calibrated drum on the tonometer was adjusted until the inner edges of the two semi-circles just touched. The reading on the drum at this point, multiplied by 10, gives the intraocular pressure in millimeters of mercury (mmHg).

Quantitative Data: The Impact of Fluorescein on Applanation Tonometry

Early research and subsequent studies consistently demonstrated that the use of fluorescein is essential for accurate Goldmann applanation tonometry. Measurements taken without fluorescein have been shown to significantly underestimate the true intraocular pressure.

| Study | Mean Difference in IOP (Without vs. With Fluorescein) |

| Roper (1980)[13] | -5.62 mmHg |

| Arend et al. (2014)[14] | -1.4 mmHg |

| Unnamed Study (2004)[15] | -0.51 mmHg |

| Bright et al. (as cited in a 2018 study)[16] | -7.01 mmHg |

Note: The variability in the mean difference across studies may be attributable to differences in methodology and patient populations.

Diagram: The Principle of Applanation Tonometry with Fluorescein

Seidel Test for Aqueous Humor Leakage

In 1921, the German ophthalmologist Erich Seidel described a simple yet elegant test to detect aqueous humor leakage from the anterior chamber, which is particularly useful after ocular trauma or surgery.[17][18] The Seidel test utilizes fluorescein to visualize the flow of aqueous humor from a wound.

Historical Experimental Protocol: The Seidel Test

Objective: To detect a leak of aqueous humor from the anterior chamber.

Materials:

-

A sterile, high-concentration fluorescein strip (e.g., 10% fluorescein).[17]

-

A slit lamp with a cobalt blue filter.

Methodology:

-

The patient was seated at the slit lamp.

-

The sterile fluorescein strip was generously applied to the suspected area of leakage on the cornea or sclera.[3]

-

The area was then observed under the cobalt blue light of the slit lamp.

-

A positive Seidel test is indicated by the appearance of a dark stream of fluid (the clear aqueous humor) flowing through the bright green fluorescein-stained tear film. This "rivulet" effect signifies active leakage from the anterior chamber.[19] A color change from orange/green to a paler, more dilute green is also indicative of a positive result.[17]

Diagram: Logic of the Seidel Test

Tear Film Break-up Time (TBUT)

The stability of the pre-corneal tear film is essential for maintaining a healthy ocular surface and clear vision. The tear film break-up time (TBUT) test, first described by Norn and later refined by Lemp and Holly, became a cornerstone in the evaluation of dry eye disease.[20] This test uses fluorescein to visualize the integrity of the tear film over time.

Historical Experimental Protocol: Tear Film Break-up Time (TBUT)

Objective: To assess the stability of the tear film.

Materials:

-

Sterile fluorescein strip.

-

Slit lamp with a cobalt blue filter.

-

A stopwatch or timer.

Methodology:

-

A fluorescein strip moistened with sterile saline was gently applied to the inferior conjunctival fornix.

-

The patient was instructed to blink several times to distribute the dye throughout the tear film.

-

The patient was then asked to stare straight ahead and refrain from blinking.

-

Using the cobalt blue filter on the slit lamp, the tear film was observed for the formation of the first dry spot, which appears as a dark area in the otherwise fluorescent green tear film.

-

The time interval between the last complete blink and the appearance of the first dry spot was recorded as the TBUT.[20]

Quantitative Data: Early Normative Values for TBUT

While there has been some variability in the reported normal values for TBUT over the years, a consensus emerged from early research that a shorter TBUT is indicative of tear film instability.

| TBUT Value | Interpretation |

| > 10 seconds | Generally considered normal.[20][21] |

| < 10 seconds | Suspicious for tear film instability.[20][21] |

| < 5 seconds | Often considered indicative of dry eye.[22][23] |

Conclusion

From the simple yet profound observation of corneal staining to the sophisticated, dynamic imaging of the retinal vasculature, fluorescein has been at the heart of many of the most significant advancements in ophthalmic research and diagnostics. The historical applications and the foundational experimental protocols detailed in this guide not only highlight the ingenuity of early ophthalmic researchers but also underscore the enduring utility of this remarkable fluorescent dye. The principles established by these pioneering studies continue to inform and inspire contemporary ophthalmic research and clinical practice.

References

- 1. Fig. 4. [oculist.net]

- 2. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seidel test [medbox.iiab.me]

- 4. Novotny and Alvis: The origins of fundus fluorescein angiography [rps.org]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. [PDF] Landmarks in the Historical Development of Fluorescein Angiography | Semantic Scholar [semanticscholar.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. A History of Fluorescein Angiography | Hindsight: Journal of Optometry History [scholarworks.iu.edu]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. researchgate.net [researchgate.net]

- 11. opsweb.org [opsweb.org]

- 12. reviewofoptometry.com [reviewofoptometry.com]

- 13. Applanation tonometry with and without fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Differences in the measurement results of Goldmann applanation tonometry with and without fluorescein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. A comparison of NCT, Goldman application tonometry values with and without fluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Seidel test - Wikipedia [en.wikipedia.org]

- 18. Seidel Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. Tear break-up time - Wikipedia [en.wikipedia.org]

- 21. Atlas Entry - Tear breakup time (TBUT) [webeye.ophth.uiowa.edu]

- 22. tearfilm.org [tearfilm.org]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Guide to the Cellular Uptake of Fluorescein in Compromised Corneal Epithelium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium fluorescein, a water-soluble dye, is an indispensable tool in ophthalmic diagnostics, particularly for assessing the integrity of the corneal epithelium. Its uptake by damaged corneal cells provides a vivid indication of epithelial compromise. Understanding the intricate cellular mechanisms governing this uptake is paramount for the accurate interpretation of clinical findings and for the development of novel ocular therapeutics and drug delivery systems. This technical guide provides an in-depth exploration of the core mechanisms of fluorescein uptake in damaged corneal cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Fluorescein Uptake

The healthy corneal epithelium forms a robust barrier, largely impermeable to hydrophilic molecules like fluorescein. This barrier function is maintained by intact cell membranes and functional tight junctions between the superficial epithelial cells[1][2]. Damage to the corneal epithelium, whether from mechanical injury, disease, or chemical exposure, disrupts this barrier, permitting fluorescein penetration and cellular uptake through several proposed mechanisms.

Paracellular Pathway: The Role of Tight Junctions

In a healthy cornea, tight junctions effectively seal the intercellular space, preventing the passage of fluorescein.[3] However, in pathological conditions, these junctions can become compromised. Disruption of tight junction integrity creates paracellular gaps, allowing fluorescein to bypass the cell membranes and penetrate the deeper epithelial layers and even the stroma.[1][4] This paracellular movement is considered a primary initial event in fluorescein uptake in damaged tissue.[1]

Transcellular Pathway: Direct Cellular Entry

Beyond moving between cells, fluorescein can also enter corneal epithelial cells directly. This transcellular uptake is particularly evident in cells that are damaged but still viable. Several factors are thought to mediate this process:

-

Membrane Integrity: Damage to the plasma membrane, even sublethal, can increase its permeability to fluorescein.

-

Apoptosis: Studies have shown that apoptotic cells exhibit the highest fluorescence intensity, suggesting that the cellular changes associated with programmed cell death facilitate increased fluorescein uptake.[5] Healthy cells show a moderate, uniform uptake, while dead (necrotic) cells show minimal fluorescence.[5][6]

-

Endocytosis: Some research suggests that in certain conditions, fluorescein uptake may be mediated by endocytic vesicles, although this mechanism may be more relevant in less differentiated cell culture models.[5] More recent findings indicate that in a more representative stratified epithelial model, endocytosis is not the primary driver of stress-stimulated dye uptake.[5]

Intracellular Accumulation

Once inside the cell, fluorescein disperses throughout the cytoplasm and nucleus.[7] The phenomenon of "hyperfluorescent" cells, which appear as bright punctate spots under clinical examination, is attributed to the active concentration of the dye within individual, living but damaged, superficial and wing cells.[4][7] This contradicts the older hypothesis of fluorescein pooling in surface erosions, as irrigation does not easily remove these fluorescent spots.[4]

Quantitative Analysis of Fluorescein Uptake

The intensity of fluorescein uptake can be quantified to assess the degree of corneal damage. Fluorescence confocal microscopy and image analysis software are key tools for these measurements.

| Cell State | Mean Fluorescence Intensity (Grey Value ± SD) | Description |

| Healthy | 62 ± 24 | Moderate, uniform uptake.[5][6] |

| Apoptotic | 138 ± 38 | Highest fluorescence, indicating significant uptake.[5][6] |

| Dead (Necrotic) | 23 ± 7 | Minimal fluorescence, similar to background levels.[5][6] |

| Background | 20 ± 11 | Baseline fluorescence.[5][6] |

| Data from studies on human corneal limbal epithelial (HCLE) cells, measured on a 0-256 grey scale.[5][6] |

Experimental Protocols

Reproducible and well-defined experimental protocols are crucial for studying the cellular uptake of fluorescein. Below are methodologies for key in vitro and ex vivo models.

In Vitro Human Corneal Epithelial Cell Culture Model

This model is essential for controlled studies of cellular mechanisms.

-

Cell Line: Human corneal limbal epithelial (HCLE) cells are commonly used.[6]

-

Culture Conditions: Cells are cultured in a suitable medium, such as keratinocyte serum-free medium supplemented with growth factors, at 37°C in a humidified 5% CO2 atmosphere.[8][9]

-

Inducing Damage (Stress Stimuli): To mimic a damaged cornea, various stressors can be applied, including:

-

Fluorescein Staining:

-

Prepare a sterile 0.1% to 2% sodium fluorescein solution in a balanced salt solution.[10]

-

Wash the cultured cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the fluorescein solution for a defined period (e.g., 1-5 minutes).

-

Gently wash the cells with PBS to remove excess, unbound fluorescein.

-

-

Co-staining for Cell Viability: To differentiate between healthy, apoptotic, and necrotic cells, co-staining is performed:

-

Imaging and Quantification:

Ex Vivo Rabbit Corneal Organ Culture Model

This model provides a more physiologically relevant system that retains the three-dimensional structure of the cornea.

-

Tissue Preparation:

-

Harvest whole rabbit eyes and store them in a suitable organ culture medium.

-

Mount the cornea in a perfusion chamber that allows for the controlled application of solutions to the epithelial surface.[11]

-

-

Inducing Damage and Staining:

-

Apply stress stimuli as described for the in vitro model.

-

Instill a drop of sodium fluorescein onto the corneal surface.

-

-

Observation:

Impression Cytology

This technique allows for the collection of superficial corneal epithelial cells for further analysis.

-

Procedure:

-

After fluorescein staining of the patient's or animal's eye, identify and photograph areas of punctate staining.

-

Gently press a polytetrafluoroethylene (PTFE) membrane onto the corneal surface for 3-5 seconds.[12]

-

Carefully remove the membrane, which will have collected the superficial epithelial cells.

-

-

Analysis:

-

The membrane can be examined under a fluorescence microscope to confirm that the collected cells correspond to the hyperfluorescent spots observed in vivo.[4]

-

The cells can be further stained to assess their morphology and viability.

-

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.

Caption: Mechanisms of fluorescein uptake in healthy vs. damaged cornea.

Caption: Workflow for quantitative analysis of fluorescein uptake.

Conclusion and Future Directions

The uptake of fluorescein in damaged corneal cells is a multifaceted process involving both paracellular and transcellular pathways, with cellular health status, particularly apoptosis, playing a critical role in the degree of fluorescence. The transition from viewing fluorescein staining as simple "pooling" to understanding it as an indicator of cellular distress has significant implications for ophthalmic research and clinical practice.

Future research should continue to elucidate the specific transporters and channels that may be involved in the transcellular uptake of fluorescein. Furthermore, refining in vitro models to more accurately mimic the complex environment of the ocular surface will enhance the predictive value of preclinical studies. A deeper understanding of these mechanisms will ultimately lead to more precise diagnostic interpretations and the development of more effective strategies for treating and monitoring ocular surface diseases.

References

- 1. Clinical staining of the ocular surface: mechanisms and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Corneal Epithelial Barrier Function by Krüppel-like Transcription Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescein Punctate Staining Traced to Superficial Corneal Epithelial Cells by Impression Cytology and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescein staining and physiological state of corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cellular Basis for Biocide-Induced Fluorescein Hyperfluorescence in Mammalian Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human corneal cell culture models for drug toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Photochemical Properties of Fluorescein Sodium in Ophthalmic Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein sodium, a xanthene dye, is a cornerstone diagnostic agent in ophthalmology, primarily utilized in fluorescein angiography and for the assessment of ocular surface integrity. Its utility is intrinsically linked to its photochemical properties, which dictate its fluorescence behavior under physiological and experimental conditions. This technical guide provides a comprehensive overview of the core photochemical characteristics of fluorescein sodium relevant to its ophthalmic applications. It includes a detailed summary of its spectral properties, fluorescence quantum yield, and photobleaching kinetics. Furthermore, this guide outlines the experimental protocols for key photochemical analyses and discusses the mechanisms of phototoxicity. Visualizations of the fluorescein angiography workflow and the proposed phototoxicity pathway are provided to facilitate a deeper understanding of its application and potential adverse effects.

Introduction

Fluorescein sodium is a synthetic organic compound that exhibits intense yellow-green fluorescence when exposed to blue light.[1] This property has been harnessed for various diagnostic procedures in ophthalmology for decades.[2] Its primary applications include fluorescein angiography, for visualizing retinal and choroidal circulation, and topical application for identifying corneal abrasions and assessing tear film stability.[2][3] The efficacy and safety of these applications are governed by the molecule's photochemical behavior, including its absorption and emission characteristics, the efficiency of its fluorescence (quantum yield), and its susceptibility to photodegradation (photobleaching). A thorough understanding of these properties is crucial for optimizing diagnostic procedures, ensuring patient safety, and guiding the development of new ophthalmic diagnostic agents.

Photochemical Properties of Fluorescein Sodium

The photochemical behavior of fluorescein sodium is highly dependent on its molecular environment, particularly the solvent and pH.

Absorption and Emission Spectra

Fluorescein sodium absorbs light in the blue region of the visible spectrum and emits light at a longer wavelength in the green region. The exact wavelengths of maximum absorption (λ_abs) and emission (λ_em) are influenced by the solvent and pH of the medium. In aqueous solutions, its fluorescence is highly pH-dependent.[4]

Table 1: Spectral Properties of Fluorescein Sodium in Various Solvents

| Solvent/Condition | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Reference(s) |

| 0.1 M NaOH | 490 | 514 | [4] |

| Basic Ethanol | 500.2 | 521 | [5][6] |

| Ethanol | 460 | 515 | [4][7] |

| Water | 490 | 514 | [8] |

| PBS buffer (pH 7.3) | 490 | 517 | [9] |

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yield of fluorescein sodium is also sensitive to its environment.

Table 2: Fluorescence Quantum Yield (Φ_F) of Fluorescein Sodium under Different Conditions

| Solvent/Condition | Quantum Yield (Φ_F) | Reference(s) |

| 0.1 M NaOH | 0.90 - 0.97 | [5][10][11] |

| Ethanol | 0.79 | [12][13] |

| Basic Ethanol | 0.97 | [5] |

| Water | ~0.9 | [14] |

Photobleaching

Photobleaching is the irreversible photodegradation of a fluorophore, leading to a loss of its ability to fluoresce.[15] This phenomenon is a critical consideration in fluorescence imaging, as it can limit the duration of observation and the quantitative accuracy of measurements. The photobleaching of fluorescein involves photo-oxidation, often mediated by reactive oxygen species.[15] The rate of photobleaching is dependent on the intensity and duration of light exposure, as well as the concentration of the fluorophore and the presence of oxygen.[16] In general, the photobleaching of fluorescein does not follow a single-exponential decay process.[16]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescein sodium solution of unknown quantum yield

-

Standard fluorophore solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvents

Procedure:

-

Prepare a series of dilutions of both the fluorescein sodium sample and the standard solution. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of the fluorescein sodium sample (Φ_X) using the following equation:[12]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the linear plots for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.

-

Photostability Testing (ICH Q1B Guideline)

This protocol provides a general overview of photostability testing for a drug substance like fluorescein sodium, based on the ICH Q1B guideline.

Objective: To evaluate the intrinsic photostability characteristics of a new drug substance for the development of a stability-indicating method and to assess its potential for photodegradation.

Light Sources:

-

Option 1: An artificial daylight fluorescent lamp combined with a UV-A lamp, or a xenon or metal halide lamp. The emission should be similar to the D65/ID65 emission standard.

-

Option 2: A cool white fluorescent lamp and a near-UV fluorescent lamp.

Procedure:

-

Sample Preparation: Prepare samples of the drug substance, and if necessary, in simple solutions or suspensions in chemically inert, transparent containers.[17] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be prepared and stored under the same conditions.[18]

-

Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[19]

-

Analysis: After exposure, examine the samples for any physical changes (e.g., appearance, color).[18] Perform chemical analysis (e.g., using HPLC) to determine the extent of degradation and to identify and quantify any photoproducts.[18]

-

Evaluation: Compare the results of the light-exposed samples with those of the dark control to determine the net effect of light exposure.

Mandatory Visualizations

Fluorescein Angiography Workflow

References

- 1. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 2. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is Fluorescein Sodium used for? [synapse.patsnap.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. omlc.org [omlc.org]

- 6. PhotochemCAD | Fluorescein [photochemcad.com]

- 7. Fluorescein [wahoo.cns.umass.edu]

- 8. Vasoconstrictive effects of sodium fluorescein on retinal vessels is increased by light exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Fluorescein [omlc.org]

- 14. mdpi.com [mdpi.com]

- 15. Photobleaching [evidentscientific.com]

- 16. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. m.youtube.com [m.youtube.com]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

A Core Technical Guide to Fluorescein Angiography for Retinal Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis techniques of fluorescein angiography (FA) as a pivotal tool in retinal research. It is designed to equip researchers, scientists, and professionals in drug development with the core knowledge required to effectively design, execute, and interpret FA studies for the investigation of retinal vascular pathologies.

Fundamental Principles of Fluorescein Angiography

Fluorescein angiography is a diagnostic and research imaging modality that allows for the visualization and assessment of the retinal and choroidal vasculature.[1][2] The technique is predicated on the principle of fluorescence, where a substance absorbs light at one wavelength and emits it at a longer wavelength.[3]

In FA, sodium fluorescein, a hydrocarbon dye, is injected intravenously.[2][3] The dye travels through the bloodstream to the ocular circulation.[4] A specialized fundus camera equipped with an excitation filter (transmitting blue light, typically 465-490 nm) illuminates the retina, exciting the fluorescein molecules.[1][3] The emitted longer-wavelength yellow-green light (520-530 nm) is then captured by the camera through a barrier filter that blocks the reflected blue light.[1][3] This process creates a high-contrast image of the blood vessels.

Under normal physiological conditions, the tight junctions of the retinal pigment epithelium (RPE) and the endothelial cells of the retinal vessels form the blood-retinal barrier, preventing fluorescein from leaking out.[5] Pathological conditions that compromise this barrier result in leakage of the dye, which can be visualized and quantified.[5]

The Angiographic Phases

The passage of fluorescein through the ocular circulation is a dynamic process, typically divided into several distinct phases. The timing of these phases provides crucial diagnostic information.

| Phase | Typical Timing (Post-Injection) | Key Characteristics |

| Choroidal (Pre-Arterial) Phase | 9-15 seconds | Patchy, lobular filling of the choriocapillaris.[4][5] A cilioretinal artery, if present, will fill during this phase.[5] |

| Arterial Phase | 1-3 seconds after choroidal phase | The retinal arteries fill with fluorescein.[1][5] |

| Arteriovenous Phase | 1-2 seconds after arterial phase | The dye flows from the arterioles into the capillaries and then into the venules. Laminar flow (dye along the vessel walls) is often visible in the veins.[1][4][5] |

| Venous Phase | By 30 seconds | Complete and uniform filling of the retinal veins.[5] |

| Late (Recirculation) Phase | 30 seconds to 10 minutes | The fluorescence intensity within the vessels decreases as the dye recirculates and is eliminated from the body.[5] Abnormal leakage or pooling of dye becomes more prominent in this phase.[5] |

Experimental Protocols for Retinal Research (Rodent Models)

Fluorescein angiography is widely used in preclinical rodent models to study retinal vascular diseases. The following provides a generalized experimental protocol for FA in mice and rats.

Materials and Reagents

-

Anesthetics: Ketamine (80–100 mg/kg) and Xylazine (5–10 mg/kg) solution.[6][7]

-

Mydriatic agents: 1% Tropicamide and 2.5% Phenylephrine eye drops.[6][7]

-

Fluorescein Sodium: 1% to 10% solution in sterile saline.[6][8][9] The concentration and volume will vary depending on the animal model and imaging system.

-

Sterile Saline: For dilutions and eye irrigation.[6]

-

Gelling agent: To maintain corneal hydration during imaging.[6]

-

Fundus Camera: A specialized fundus camera equipped for FA in rodents (e.g., Micron III).[10]

-

Injection supplies: Syringes, needles (e.g., 26G), and catheters for intravenous injection.[6]

Experimental Workflow

The following diagram illustrates the typical workflow for a fluorescein angiography experiment in a research setting.

Detailed Methodology

-

Animal Preparation: Anesthetize the animal using an intraperitoneal injection of a ketamine/xylazine cocktail.[6][7] Once the desired level of anesthesia is achieved (confirmed by a lack of response to a toe pinch), dilate the pupils with one drop of tropicamide and phenylephrine in each eye.[6][7]

-

Positioning and Baseline Imaging: Place the animal on the imaging platform and apply a gelling agent to the cornea to maintain hydration and optical clarity.[6] Capture baseline, pre-injection images of the fundus.[6]

-

Fluorescein Injection: Administer the fluorescein sodium solution intravenously. Common routes in rodents include the tail vein, jugular vein, or intraperitoneal injection.[7][8][9][11] The choice of route can affect the timing of the angiographic phases.

-

Image Acquisition: Begin capturing images immediately upon injection to visualize the early choroidal and arterial phases.[1] Continue acquiring images at a high frame rate (e.g., up to 30 frames/sec) to capture the dynamic arteriovenous and venous phases.[10]

-

Late Phase Imaging: After the initial dynamic phase, acquire images at later time points (e.g., 5 and 10 minutes) to assess for dye leakage or staining.[5]

-

Post-Procedure Care: After imaging, keep the animal warm and monitor it until it has fully recovered from anesthesia.

Quantitative Analysis of Fluorescein Angiography Data

| Parameter | Description | Typical Units | Relevance in Research |

| Leakage Area | The total area of hyperfluorescence that increases in size and intensity over time, indicating breakdown of the blood-retinal barrier.[1][12] | Pixels, mm² | A primary endpoint in studies of diabetic retinopathy, uveitis, and other inflammatory conditions.[12][14] |

| Microaneurysm (MA) Count | The number of small, hyperfluorescent dots, which are early signs of diabetic retinopathy.[12] | Count per image/region | Used to stage diabetic retinopathy and assess the efficacy of early interventions.[12] |

| Retinal Vascular Density (RVD) | The percentage of the retinal area occupied by blood vessels.[15] | % | Can be altered in ischemic conditions and neovascular diseases.[15] |

| Fluorescence Intensity | The brightness of a region of interest, which can be measured over time to quantify the rate and extent of leakage.[13] | Arbitrary units (AU) | Provides dynamic information about the severity of vascular leakage.[13] |

| Vascular Caliber | The diameter of retinal arteries and veins.[7] | µm | Can be affected by vascular occlusion, inflammation, and hypertension.[7] |

Applications in Retinal Disease Research

FA is instrumental in studying a wide range of retinal pathologies.

Diabetic Retinopathy

In diabetic retinopathy, FA is used to detect and characterize:

-

Microaneurysms: Appear as small, hyperfluorescent dots in the early phases.[16]

-

Capillary non-perfusion: Areas of the retina that do not fill with fluorescein, indicating ischemia.[17]

-

Neovascularization: New, abnormal blood vessels that leak profusely in the late phases of the angiogram.[4][17]

-

Macular edema: Diffuse leakage of fluorescein in the macular region.[16][18]

Age-Related Macular Degeneration (AMD)

In neovascular or "wet" AMD, FA is the gold standard for identifying and classifying choroidal neovascularization (CNV).[19][20][21]

-

Classic CNV: Appears as a well-demarcated, lacy network of vessels that fills in the early phase and leaks intensely in the late phase, obscuring the vessel boundaries.[20][22]

-

Occult CNV: Presents as ill-defined leakage in the mid to late phases of the angiogram.[20][21]

The following diagram illustrates the signaling pathway often implicated in the development of CNV.

Limitations and Considerations

While powerful, FA has limitations:

-

Invasive Nature: Requires an intravenous injection, which carries a small risk of adverse reactions such as nausea, vomiting, or, rarely, anaphylaxis.[23][24]

-

Two-Dimensional Imaging: Provides a 2D representation of a 3D structure, which can sometimes make it difficult to localize the exact depth of a lesion.[9][24]

-

Limited Visualization of Choroidal Vasculature: The RPE can block the fluorescence from the underlying choroid.[5] Indocyanine green angiography (ICGA) is often superior for imaging the choroidal circulation.[5]

-

Media Opacities: Cataracts or vitreous hemorrhage can obscure the view of the fundus and affect image quality.[12]

Conclusion

Fluorescein angiography remains an indispensable tool in retinal research, providing critical insights into the pathophysiology of numerous sight-threatening diseases. A thorough understanding of its principles, a meticulous approach to experimental protocols, and the application of quantitative analysis methods are essential for leveraging this technique to its full potential in the development of novel therapeutic strategies for retinal vascular disorders.

References

- 1. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. eyesoneyecare.com [eyesoneyecare.com]

- 3. Fluorescein Angiography: Basic Principles and Interpretation | Radiology Key [radiologykey.com]

- 4. reviewofoptometry.com [reviewofoptometry.com]

- 5. eyeguru.org [eyeguru.org]

- 6. In vivo Vascular Injury Readouts in Mouse Retina to Promote Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring Retinal Vessel Diameter from Mouse Fluorescent Angiography Images [jove.com]

- 8. Fluorescein Angiography of the Ocular Fundus in Rats with a New Portable Ophthalmoscopic Camera [jstage.jst.go.jp]

- 9. Simultaneous optical coherence tomography angiography and fluorescein angiography in rodents with normal retina and laser-induced choroidal neovascularization [opg.optica.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. A new procedure for fundus photography and fluorescein angiography in small laboratory animal eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Automated Quantitative Characterization of Retinal Vascular Leakage and Microaneurysms in Ultra-widefield Fluorescein Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of Retinal Vascular Leakage in Retinal Vasculitis Using Machine Learning | MDPI [mdpi.com]

- 15. Quantitative analysis of retinal vasculature in normal eyes using ultra-widefield fluorescein angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Fluorescein Angiography in Diabetic Retinopathy | Ento Key [entokey.com]

- 17. Ultrawidefield Fluorescein Angiography in the Diagnosis of Diabetic Retinopathy | Retinal Physician [retinalphysician.com]

- 18. What Is Fluorescein Angiography? - American Academy of Ophthalmology [aao.org]

- 19. Choroidal neovascularization | amdbook.org [amdbook.org]

- 20. reviewofophthalmology.com [reviewofophthalmology.com]

- 21. Fluorescein angiographic characteristic in predominantly classic and occult types of neovascular age-related macular degeneration treated with ranibizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. my.clevelandclinic.org [my.clevelandclinic.org]

- 24. researchgate.net [researchgate.net]

Unveiling Corneal Abrasions: A Technical Guide to Ful-Glo Staining in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Ful-Glo (fluorescein sodium) for the identification and assessment of corneal abrasions in preclinical animal models. This document is designed to equip researchers with the necessary knowledge to effectively utilize this vital diagnostic tool in ophthalmic research and drug development.

Introduction: The Principle of Fluorescein Staining

Fluorescein sodium, the active component of this compound, is a water-soluble dye that is widely used to detect defects in the corneal epithelium.[1][2] An intact corneal epithelium possesses a lipid-rich outer cell membrane that acts as a barrier to the hydrophilic fluorescein molecule.[1] However, when the epithelium is compromised, exposing the underlying stroma, the dye readily penetrates and accumulates in the affected area.[1] Upon excitation with a cobalt blue light, the stained region fluoresces, revealing the precise location and extent of the abrasion.[1]

Recent studies suggest that the mechanism of staining is more complex than simple pooling of the dye in epithelial defects. Evidence indicates that fluorescein is taken up by damaged, devitalized, or apoptotic epithelial cells.[3] Healthy epithelial cells demonstrate a moderate, uniform uptake of fluorescein, while apoptotic cells exhibit the highest fluorescence intensity.[3] Necrotic cells, conversely, show minimal fluorescence.[2] This understanding of the cellular basis of staining is critical for the accurate interpretation of results.

Quantitative Data for this compound Application in Animal Models

The following tables summarize key quantitative parameters for the use of this compound in common animal models of corneal abrasion. It is important to note that optimal parameters may vary based on the specific study design and the severity of the induced injury.

| Animal Model | This compound Concentration | Application Volume | Observation Time | Reference(s) |

| Rabbit | 1% - 2% | 1-2 drops or moistened strip | 1-3 minutes | [4] |

| Rat | 0.5% - 2% | 1 drop or moistened strip | ~2 minutes | [5] |

| Dog | 1% - 2% | 1 drop or moistened strip | 3-5 minutes | [6] |

| Mouse | 2% | 5µl | Immediately after instillation | [7] |

Table 1: Recommended this compound Application Parameters in Various Animal Models

| Grading Scale | Description | Scoring Range | Key Features | Reference(s) |

| NEI/Industry Workshop | Divides the cornea into five zones, with each zone graded on the severity of staining. | 0-3 per zone (Total 0-15) | Assesses both the area and density of punctate staining. | [8] |

| Oxford Scheme | Compares the staining pattern to a series of standardized panels. | 0-5 | Provides a quick and standardized method for grading. | [9] |

| Area-Density Combination | The area of staining is multiplied by the density of the staining. | Varies | Offers a more quantitative assessment of the overall staining. | [8] |

| Custom 0-4 Scale | Based on the percentage of corneal area stained. | 0-4 | 0: no staining; 1: <1/8; 2: 1/8-1/4; 3: 1/4-1/2; 4: >1/2 of cornea. | [5] |

Table 2: Common Corneal Fluorescein Staining Grading Scales

Experimental Protocols

The following are detailed methodologies for the application of this compound and the assessment of corneal abrasions in a generalized animal model. Specific modifications for different species are noted.

Materials

-

This compound (fluorescein sodium) ophthalmic strips or sterile solution (typically 1% or 2%)

-

Sterile, preservative-free saline

-

Micropipette (for precise volume application in smaller models like mice)

-

Slit lamp with a cobalt blue filter

-

Anesthetic eye drops (e.g., proparacaine hydrochloride 0.5%)

-

Digital camera adaptable to the slit lamp for photographic documentation

Animal Preparation

-

Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

-